
3-Methyl-5-propoxythiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the third position, a propoxy group at the fifth position, and a carboxylic acid group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxythiophene-2-carboxylic acid involves several steps:
Acetalation: 3-Methyl-thiophene-2-carbaldehyde is acetalated in an alcohol solvent.
Iodination: The acetalated product is iodinated in a non-protic polar or hydrocarbon solvent.
Hydrolysis: The iodinated product is treated with water to yield 5-iodo-3-methyl-thiophene-2-carbaldehyde.
Oxidation: The aldehyde is oxidized to 5-iodo-3-methyl-thiophene-2-carboxylic acid in a ketone solvent.
Ullmann Coupling: The carboxylic acid undergoes Ullmann coupling with an alkali metal propoxide salt using a copper catalyst in propanol to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.
Major Products:
Oxidation: 3-Methyl-5-propoxy-thiophene-2-carboxylic acid can be converted to 3-Methyl-5-propoxy-thiophene-2-carboxaldehyde.
Reduction: The compound can be reduced to 3-Methyl-5-propoxy-thiophene-2-methanol.
Substitution: Various substituted thiophenes can be synthesized depending on the substituent introduced.
科学研究应用
3-Methyl-5-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 3-Methyl-5-propoxythiophene-2-carboxylic acid varies depending on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
相似化合物的比较
Thiophene-2-carboxylic acid: Lacks the methyl and propoxy groups, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carboxylic acid: Similar but lacks the propoxy group, which may affect its solubility and reactivity.
5-Propoxythiophene-2-carboxylic acid: Similar but lacks the methyl group, which may influence its electronic properties and biological activity.
Uniqueness: 3-Methyl-5-propoxythiophene-2-carboxylic acid is unique due to the presence of both the methyl and propoxy groups, which can significantly influence its chemical reactivity, solubility, and biological activity. These functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
3-methyl-5-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-3-4-12-7-5-6(2)8(13-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI 键 |
XAOJMTRGEZJSQN-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(S1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


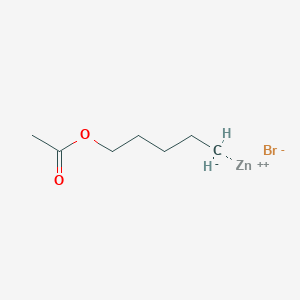
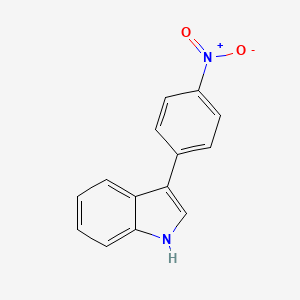
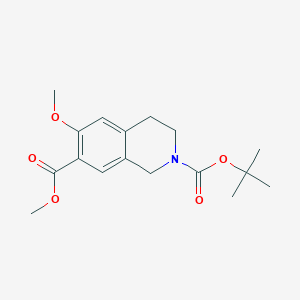
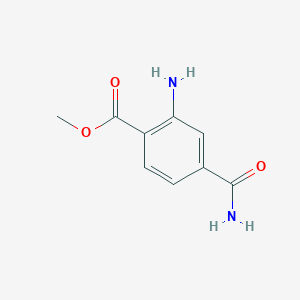
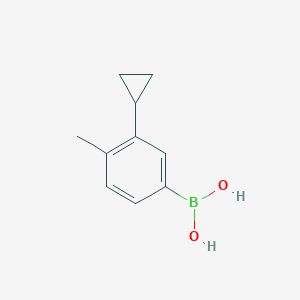
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
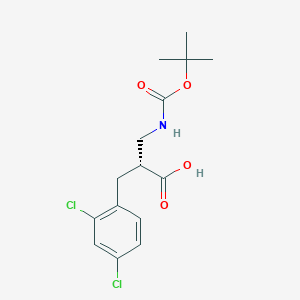
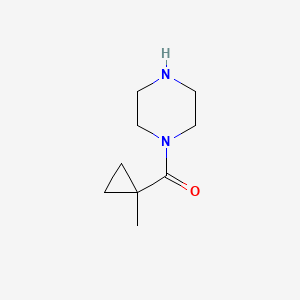



![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

